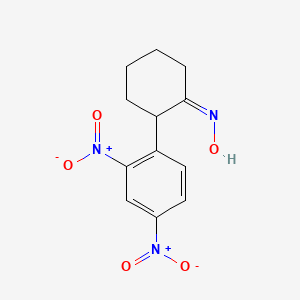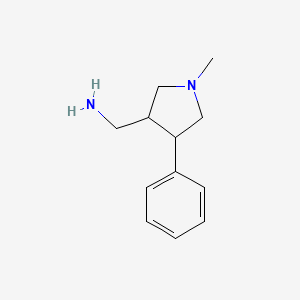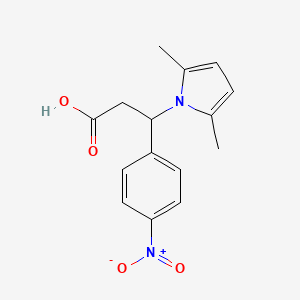![molecular formula C6H7ClN4 B2423289 [1,2,4]三唑并[4,3-a]吡啶-7-胺盐酸盐 CAS No. 1598386-14-1](/img/structure/B2423289.png)
[1,2,4]三唑并[4,3-a]吡啶-7-胺盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1,2,4]Triazolo[4,3-a]pyridin-7-amine hydrochloride: is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties .
科学研究应用
Chemistry: In chemistry, [1,2,4]Triazolo[4,3-a]pyridin-7-amine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: The compound has shown potential in biological studies, particularly in antimicrobial and anticancer research. It has been evaluated for its inhibitory activities against various bacterial strains and cancer cell lines .
Medicine: In medicinal chemistry, this compound is being explored for its potential as a therapeutic agent. Its ability to inhibit specific enzymes and pathways makes it a candidate for drug development .
Industry: In the industrial sector, [1,2,4]Triazolo[4,3-a]pyridin-7-amine hydrochloride can be used in the development of new materials with specific properties, such as polymers and coatings .
作用机制
Target of Action
Similar compounds have shown significant antibacterial activities against both gram-positive staphylococcus aureus and gram-negative escherichia coli strains . Therefore, it’s plausible that this compound may also target bacterial cells.
Mode of Action
Related compounds have shown to exhibit excellent anti-tumor activity against various cancer cell lines . This suggests that [1,2,4]Triazolo[4,3-a]pyridin-7-amine hydrochloride might interact with its targets, leading to changes that inhibit the growth of these cells.
Biochemical Pathways
Related compounds have shown to upregulate the pro-apoptotic bcl-2-associated x protein (bax) and caspase-3 and -9 and downregulate the pro-oncogenic cell survival bcl-2 protein . This suggests that [1,2,4]Triazolo[4,3-a]pyridin-7-amine hydrochloride might affect similar pathways, leading to apoptosis in targeted cells.
Pharmacokinetics
The compound’s storage temperature is recommended to be between 2-8°c , suggesting that it may have specific stability and storage requirements that could impact its bioavailability.
Result of Action
Related compounds have shown to exhibit excellent anti-tumor activity against various cancer cell lines . This suggests that [1,2,4]Triazolo[4,3-a]pyridin-7-amine hydrochloride might have similar effects, potentially leading to the inhibition of cell growth or induction of cell death in targeted cells.
Action Environment
The compound’s storage temperature is recommended to be between 2-8°c , suggesting that temperature could be a significant environmental factor influencing its stability and efficacy.
生化分析
Biochemical Properties
Triazolopyridine derivatives, to which this compound belongs, are known to exhibit a wide range of biological activities . They have been recognized as antifungal, antibacterial, and anticonvulsant agents, as well as adenosine receptors or HIF prolyl hydrolase and myeloperoxidase inhibitors .
Cellular Effects
Related compounds have shown inhibitory activities toward c-Met/VEGFR-2 kinases and antiproliferative activities against tested cell lines in vitro .
Molecular Mechanism
Related compounds have been found to bind to c-Met and VEGFR-2 protein, similar to the drug foretinib .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [1,2,4]Triazolo[4,3-a]pyridin-7-amine hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-hydrazinopyridine with various aldehydes in the presence of a catalyst . Another approach uses enaminonitriles and benzohydrazides under microwave irradiation, which is a catalyst-free and eco-friendly method .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the use of microwave-assisted synthesis and other green chemistry approaches are likely to be favored due to their efficiency and reduced environmental impact .
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
相似化合物的比较
[1,2,4]Triazolo[4,3-a]pyrazine derivatives: These compounds share a similar triazole ring structure and exhibit comparable biological activities.
[1,2,4]Triazolo[1,5-a]pyridines: These compounds also contain a triazole ring but differ in the position of the nitrogen atoms, leading to different chemical and biological properties.
Uniqueness: The uniqueness of [1,2,4]Triazolo[4,3-a]pyridin-7-amine hydrochloride lies in its specific arrangement of nitrogen atoms within the triazole ring, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
属性
IUPAC Name |
[1,2,4]triazolo[4,3-a]pyridin-7-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4.ClH/c7-5-1-2-10-4-8-9-6(10)3-5;/h1-4H,7H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEUXXLQIBZNQNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=NN=C2C=C1N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(pyridin-3-yl)ethan-1-one](/img/structure/B2423206.png)
![2-((3-allyl-5-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2423209.png)
![N-(4-bromophenyl)-2-{[3-cyano-4-(furan-2-yl)-6-phenylpyridin-2-yl]sulfanyl}acetamide](/img/structure/B2423210.png)

![6-chloro-1-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)-3-{[(furan-2-yl)methyl]amino}-1,2-dihydroquinoxalin-2-one](/img/structure/B2423212.png)
![3-Phenyl-6-(trifluoromethyl)-[1,2]oxazolo[4,5-b]pyridine](/img/structure/B2423213.png)
![4-fluoro-N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide](/img/structure/B2423214.png)
![1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(o-tolyloxy)ethan-1-one](/img/structure/B2423216.png)

![(E)-16-(2-fluorobenzylidene)-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-ol](/img/structure/B2423221.png)
![ethyl 7-butyl-2-oxo-6-[4-(trifluoromethyl)benzoyl]imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B2423222.png)
![(2E)-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-[(4-phenoxyphenyl)amino]prop-2-enenitrile](/img/structure/B2423223.png)

![1-Benzyl-3-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea](/img/structure/B2423229.png)
